molecular formula C6H16ClN B1322365 N,2,2-trimethylpropan-1-amine hydrochloride CAS No. 31820-19-6

N,2,2-trimethylpropan-1-amine hydrochloride

Cat. No. B1322365
CAS RN: 31820-19-6
M. Wt: 137.65 g/mol
InChI Key: QRUYXKCCDNOAAX-UHFFFAOYSA-N
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Description

The compound "N,2,2-trimethylpropan-1-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, molecular structures, and chemical reactions, which can provide insights into the analysis of similar compounds. For instance, the synthesis of primary amines via their N,N-bis(trimethylsilyl) derivatives is described, which could be relevant to the synthesis of N,2,2-trimethylpropan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves the reaction of primary halogen compounds or tosylates with sodium bis(trimethylsilyl)amide to form N,N-bis(trimethylsilyl)amines, which are then converted into amine hydrochlorides by treatment with aqueous HCl . This method could potentially be adapted for the synthesis of N,2,2-trimethylpropan-1-amine hydrochloride. Additionally, controlled ring-opening polymerization of amino acid N-carboxyanhydrides mediated by N-trimethylsilyl (N-TMS) amine is reported, which could be a part of a synthetic pathway for related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide was examined by X-ray analysis, and quantum chemical calculations were performed to study self-association in the gas phase and solutions . These methods could be applied to determine the molecular structure of N,2,2-trimethylpropan-1-amine hydrochloride.

Chemical Reactions Analysis

Chemical reactions involving related compounds include the use of N-methylidene(bis(trimethylsilyl)methyl)amine in [2 + 2] cycloadditions with ketenes to produce β-lactams . This indicates that compounds with trimethylsilyl groups can participate in cycloaddition reactions, which might be relevant for understanding the reactivity of N,2,2-trimethylpropan-1-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For instance, the controlled polymerization process suggests that the resulting polypeptides have narrow molecular weight distributions and specific functional groups . The conformational studies on 2-methyl- and 2,NN-trimethyl-chroman-3-amine and derivatives, including their hydrochlorides, provide information on preferred conformations and configurations, which could be similar to those of N,2,2-trimethylpropan-1-amine hydrochloride .

Scientific Research Applications

Chemical Assay Development

N,3,3-trimethyl-1-phenyl-1-indanpropylamine hydrochloride, a compound similar to N,2,2-trimethylpropan-1-amine hydrochloride, reacts with 7-chloro-4-nitrobenzofurazan to form a fluorescent derivative. This reaction has been utilized to develop a sensitive spectrophotofluorometric assay method for pharmaceutical applications, demonstrating the potential of these types of compounds in analytical chemistry (Turdiu, Penner, & Chafetz, 1974).

Biomass-Based Alcohol Amination

The catalytic amination of biomass-based alcohols, including reactions to produce amines like N,2,2-trimethylpropan-1-amine hydrochloride, is a significant process in the chemical industry. Amines are extensively used in manufacturing various products, including agrochemicals, pharmaceuticals, and food additives. This research highlights the foundational role of synthetic amine chemistry in these industries (Pera‐Titus & Shi, 2014).

Synthesis of Pharmaceutical Compounds

The compound N,N,N-trimethylpropan-1-amine hydrochloride has been used in the synthesis of pharmaceuticals like GABOB and Carnitine Hydrochloride. This demonstrates its utility as a building block in the synthesis of complex organic molecules with therapeutic applications (Kamal, Khanna, & Krishnaji, 2007).

Chemical and Pharmaceutical Analysis

N,N,N-Trimethyloctylamine, closely related to N,2,2-trimethylpropan-1-amine hydrochloride, has been used as an ion-pairing modifier in chromatographic processes. This application is crucial in the analysis and separation of chemical and pharmaceutical compounds (Jansson & Johansson, 1987).

Safety And Hazards

The safety information available indicates that “N,2,2-trimethylpropan-1-amine hydrochloride” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-6(2,3)5-7-4;/h7H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUYXKCCDNOAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625407
Record name N,2,2-Trimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,2-trimethylpropan-1-amine hydrochloride

CAS RN

31820-19-6
Record name N,2,2-Trimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dimethylpropyl)(methyl)amine hydrochloride
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